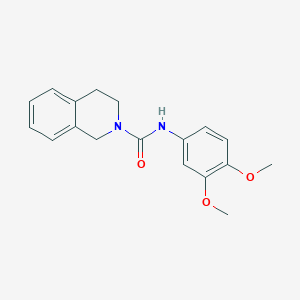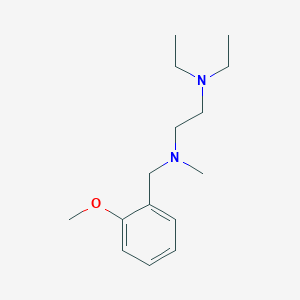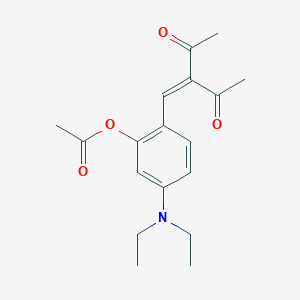
5-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(4-methylbenzyl)-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(4-methylbenzyl)-2-thiophenecarboxamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 5-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(4-methylbenzyl)-2-thiophenecarboxamide involves the inhibition of certain enzymes and pathways that are involved in cell growth and proliferation. Specifically, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, this compound can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 5-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(4-methylbenzyl)-2-thiophenecarboxamide has been shown to have other biochemical and physiological effects. It has been shown to modulate the immune system by increasing the production of certain cytokines and chemokines, which can enhance the immune response. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(4-methylbenzyl)-2-thiophenecarboxamide in lab experiments is its ability to inhibit cancer cell growth, making it a potential candidate for the development of anticancer drugs. However, one limitation is its complex synthesis process, which requires expertise in organic chemistry. Additionally, further studies are needed to determine its safety and efficacy in vivo.
Direcciones Futuras
There are several future directions for the study of 5-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(4-methylbenzyl)-2-thiophenecarboxamide. One direction is the development of more efficient and cost-effective synthesis methods. Additionally, further studies are needed to determine its safety and efficacy in vivo, as well as its potential use in combination with other anticancer drugs. Furthermore, its potential use as a neuroprotective agent and immune modulator should be explored in more detail. Finally, its potential use in other fields, such as materials science and catalysis, should also be investigated.
Conclusion:
In conclusion, 5-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(4-methylbenzyl)-2-thiophenecarboxamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method is complex, and it has been shown to have anticancer properties, as well as other biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for its study, including the development of more efficient synthesis methods and the exploration of its potential use in other fields.
Métodos De Síntesis
The synthesis method of 5-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(4-methylbenzyl)-2-thiophenecarboxamide involves the reaction of 3-hydroxy-3-methyl-1-butyn-1-ol with 4-methylbenzylamine to form an intermediate, which is then reacted with 2-thiophenecarboxylic acid chloride to obtain the final product. The synthesis process is complex and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
5-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(4-methylbenzyl)-2-thiophenecarboxamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to have anticancer properties and can inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been studied for its potential use as a neuroprotective agent, as well as for its ability to modulate the immune system.
Propiedades
IUPAC Name |
5-(3-hydroxy-3-methylbut-1-ynyl)-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2S/c1-13-4-6-14(7-5-13)12-19-17(20)16-9-8-15(22-16)10-11-18(2,3)21/h4-9,21H,12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUUQGSRXAGNBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=C(S2)C#CC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(4-methylbenzyl)-2-thiophenecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-bromobenzaldehyde [4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5807042.png)

methanone](/img/structure/B5807052.png)
![[3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B5807055.png)
![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B5807074.png)
![4-bromo-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5807076.png)




![5-[(4-carboxyphenoxy)methyl]-2-furoic acid](/img/structure/B5807120.png)
